

# Application Notes and Protocols: Methyl Isobutyrate in Flavor and Fragrance Research

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## Compound of Interest

Compound Name: Methyl isobutyrate

Cat. No.: B031535

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## Introduction to Methyl Isobutyrate

**Methyl isobutyrate** (CAS: 547-63-7; FEMA No: 2694) is a volatile ester recognized for its characteristic fruity, sweet, and ethereal aroma, often described as reminiscent of apple, pineapple, and apricot.<sup>[1][2]</sup> Its pleasant and versatile sensory profile makes it a valuable ingredient in the flavor and fragrance industry.<sup>[1][3]</sup> It is commonly used as a flavoring agent in a variety of food products and as a fragrance component in perfumes, cosmetics, and personal care items.<sup>[1][3][4]</sup> **Methyl isobutyrate** is found naturally in various fruits such as apples, bananas, strawberries, and melons. This document provides detailed application notes and experimental protocols for the utilization of **methyl isobutyrate** in flavor and fragrance research.

## Physicochemical and Sensory Properties

A comprehensive understanding of the physicochemical and sensory properties of **methyl isobutyrate** is essential for its effective application.

## Quantitative Data Summary

The following tables summarize the key quantitative data for **methyl isobutyrate**.

Table 1: Physicochemical Properties of **Methyl Isobutyrate**

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O <sub>2</sub>	[5]
Molecular Weight	102.13 g/mol	[5]
CAS Number	547-63-7	[1]
FEMA Number	2694	[6][7]
Appearance	Colorless liquid	[1]
Boiling Point	92.3 °C	
Flash Point	3.3 °C (38 °F)	[4]
Specific Gravity	0.891 g/mL at 25 °C	
Refractive Index	1.384 at 20 °C	
Solubility	Soluble in alcohol, slightly soluble in water	[1]

Table 2: Sensory Properties of **Methyl Isobutyrate**

Property	Description	Reference
Odor Profile	Fruity, sweet, ethereal, apple, pineapple, apricot	[1][2]
Flavor Profile	Sweet, fruity, ethereal	[4]
Odor Threshold (in water)	0.0019 ppm	[1]
Typical Usage Levels (Food)	See Table 3	[4]
IFRA Usage Recommendation (Fragrance)	Up to 1.0% in fragrance concentrate	[4]

Table 3: Typical Usage Levels of **Methyl Isobutyrate** in Food Products

Food Category	Typical Level (ppm)
Beverages	5 - 20
Ice Cream, Ices	10 - 40
Candy	20 - 50
Baked Goods	30 - 60
Chewing Gum	100 - 300

## Experimental Protocols

The following sections provide detailed protocols for the application of **methyl isobutyrate** in flavor and fragrance research.

### Sensory Evaluation Protocol

This protocol outlines the procedure for the sensory evaluation of **methyl isobutyrate** to determine its odor and flavor profile.

Objective: To characterize the sensory attributes of **methyl isobutyrate** at different concentrations.

Materials:

- **Methyl isobutyrate** (food grade)
- Odorless, tasteless solvent (e.g., propylene glycol for flavor, dipropylene glycol for fragrance)
- Deionized water
- Glass vials with PTFE-lined caps
- Graduated pipettes
- Sensory evaluation booths
- Odor-free sample cups

- Palate cleansers (e.g., unsalted crackers, water)
- Trained sensory panel (8-12 members)

Procedure:

- Sample Preparation:
  - Prepare a stock solution of 1% **methyl isobutyrate** in the chosen solvent.
  - From the stock solution, prepare a series of dilutions in deionized water (for flavor) or the solvent (for odor) at concentrations of 1 ppm, 5 ppm, 10 ppm, and 20 ppm.
  - Prepare a blank sample containing only the solvent or water.
- Panelist Training:
  - Familiarize the panelists with the sensory attributes commonly associated with fruity esters (e.g., sweet, fruity, apple, pineapple, ethereal).
  - Provide reference standards for each attribute.
- Evaluation:
  - Present the samples to the panelists in a randomized and blind manner.
  - Instruct panelists to first evaluate the odor of each sample by sniffing from the cup.
  - For flavor evaluation, instruct panelists to take a small sip, hold it in their mouth for a few seconds, and then expectorate.
  - Panelists should cleanse their palate with water and unsalted crackers between samples.
- Data Collection:
  - Panelists will rate the intensity of each sensory attribute on a labeled magnitude scale (e.g., 0 = not perceptible, 10 = very strong).
  - Panelists should also provide descriptive terms for the perceived aroma and flavor.

- Data Analysis:
  - Analyze the intensity ratings using statistical methods (e.g., ANOVA) to determine significant differences between concentrations.
  - Compile the descriptive terms to create a sensory profile for each concentration.

## Protocol for Creating an Apple Flavor Formulation

This protocol describes a basic methodology for creating a simple apple flavor formulation incorporating **methyl isobutyrate**.

Objective: To develop a model apple flavor using **methyl isobutyrate** as a key component.

Materials:

- **Methyl isobutyrate**
- Other apple-related flavor chemicals (e.g., ethyl acetate, hexyl acetate, trans-2-hexenal, beta-damascenone)
- Propylene glycol (solvent)
- Glass beakers and stirring rods
- Analytical balance
- Droppers or micropipettes

Procedure:

- Base Accord Creation:
  - Begin by creating a simple base accord that provides the foundational fruity notes of an apple.
  - In a beaker, combine the following components (example ratios):
    - Ethyl acetate: 40%

- Hexyl acetate: 20%
- **Methyl isobutyrate**: 15%
- Addition of Character-Defining Components:
  - To add complexity and a more realistic apple character, introduce smaller amounts of other key compounds.
  - Add trans-2-hexenal (for a green, leafy note) at approximately 1-2%.
  - Incorporate beta-damascenone (for a sweet, floral, cooked apple note) at a very low concentration (e.g., 0.1-0.5%).
- Blending and Maturation:
  - Thoroughly mix all components in the propylene glycol solvent.
  - Allow the flavor blend to mature for at least 24 hours in a sealed, dark container to allow the aromas to meld.
- Evaluation and Refinement:
  - Evaluate the flavor by dipping a smelling strip into the blend and by tasting a diluted solution (e.g., 0.1% in sugar water).
  - Based on the sensory feedback, adjust the ratios of the components to achieve the desired apple profile. For instance, increase **methyl isobutyrate** for a sweeter, more pineapple-like nuance.

## Protocol for Fragrance Formulation with a Fruity Note

This protocol provides a basic framework for incorporating **methyl isobutyrate** into a simple floral-fruity fragrance.

Objective: To create a fragrance with a prominent fruity top note using **methyl isobutyrate**.

Materials:

- **Methyl isobutyrate**
- Other fragrance raw materials (e.g., bergamot, hedione, rose oxide, iso E super, galaxolide)
- Perfumer's alcohol (ethanol)
- Glass bottles with spray atomizers
- Pipettes or droppers

Procedure:

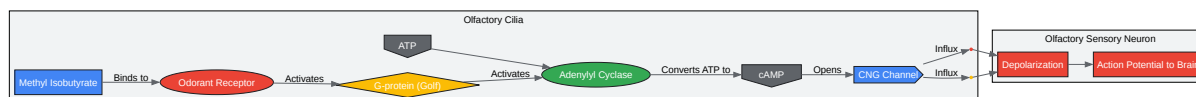
- Formulation Design:
  - Design a simple fragrance structure with top, middle, and base notes.
  - Top Notes: **Methyl isobutyrate**, Bergamot
  - Middle Notes: Hedione, Rose Oxide
  - Base Notes: Iso E Super, Galaxolide
- Compounding:
  - In a glass bottle, combine the fragrance raw materials according to the desired ratios. An example formulation could be:
    - Bergamot: 10%
    - **Methyl isobutyrate**: 5%
    - Hedione: 20%
    - Rose Oxide: 1%
    - Iso E Super: 30%
    - Galaxolide: 14%

- Perfumer's alcohol: 20%
- Maceration:
  - Seal the bottle and allow the fragrance to macerate for at least one week in a cool, dark place. This allows the different components to blend and harmonize.
- Evaluation:
  - After maceration, evaluate the fragrance by spraying it on a smelling strip and on the skin.
  - Assess the evolution of the fragrance from the initial fruity top notes to the floral heart and the woody-musky base.
  - Adjust the formula as needed. For a more pronounced fruity opening, the percentage of **methyl isobutyrate** can be increased.

## Visualizations

### Olfactory Signal Transduction Pathway

The perception of **methyl isobutyrate**'s aroma is initiated by its interaction with olfactory receptors in the nasal cavity. This interaction triggers a complex signaling cascade.



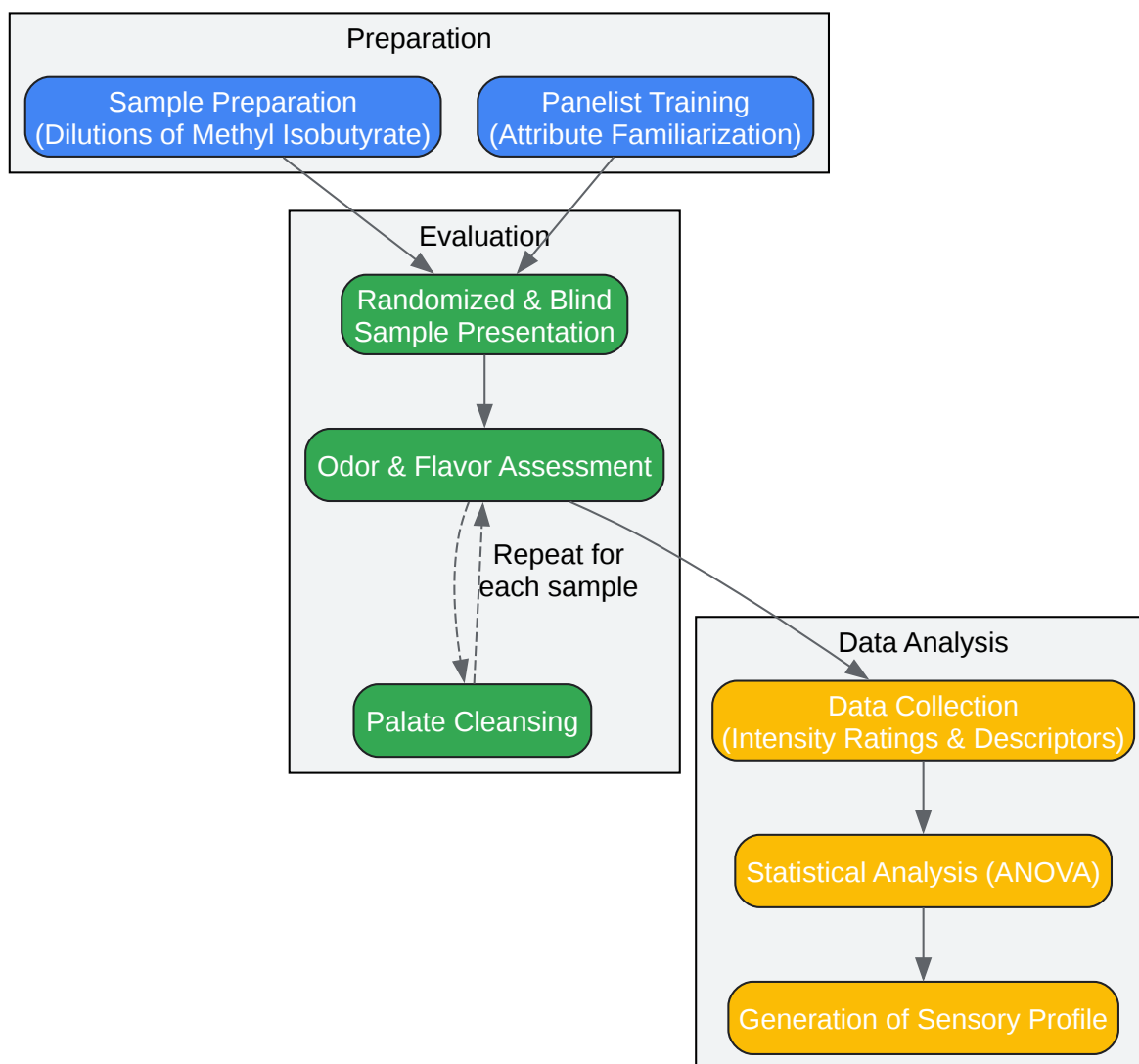
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Caption: Olfactory signal transduction pathway for odorant perception.

## Experimental Workflow for Sensory Evaluation



A structured workflow is crucial for obtaining reliable sensory data.

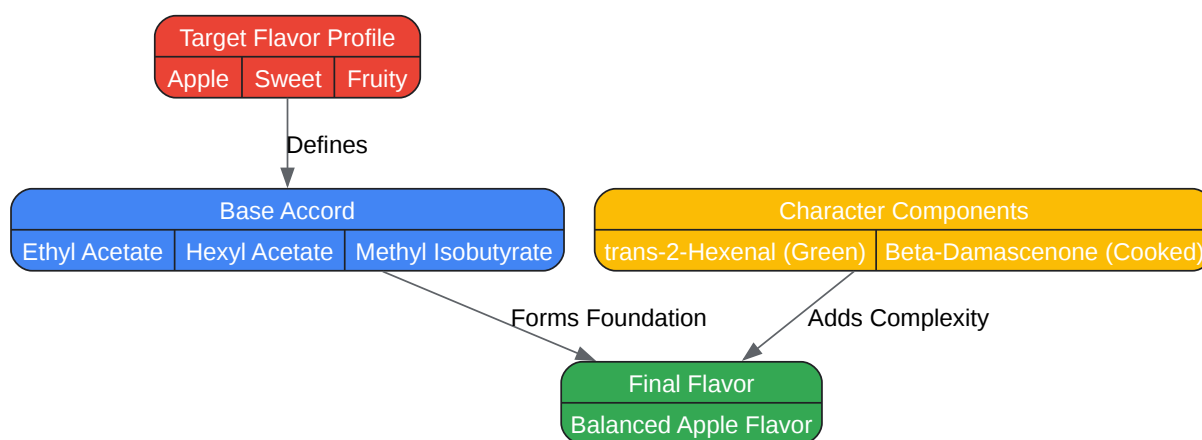


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Caption: Workflow for the sensory evaluation of **methyl isobutyrate**.

## Logical Relationship in Flavor Creation

The creation of a flavor is a systematic process of blending key components.



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Caption: Logical relationship of components in apple flavor creation.

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